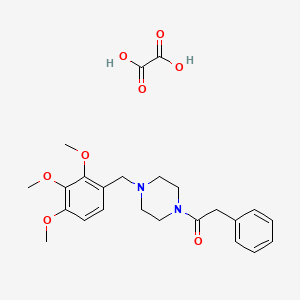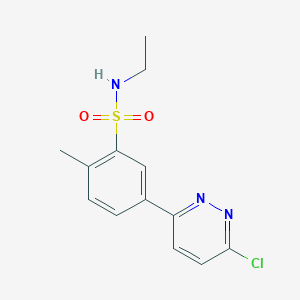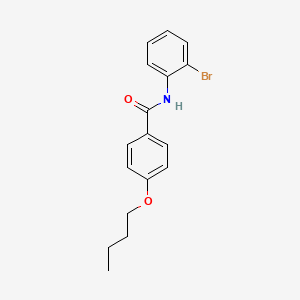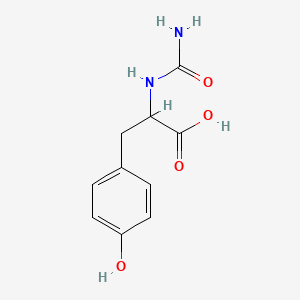![molecular formula C23H22O4 B4941368 9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)
9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It likely contains a xanthen-1-one group, which is a tricyclic structure found in various natural and synthetic compounds . The presence of a 4-hydroxyphenyl group suggests that it may have phenolic properties, which are often associated with antioxidant activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of bifunctional ionic liquids .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The xanthen-1-one group is a tricyclic structure, and the 4-hydroxyphenyl group is a type of phenol .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its exact structure and conditions. For example, phenolic compounds can undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Phenolic compounds often have relatively high melting points and are usually solid at room temperature . They are often soluble in organic solvents but have varying solubility in water .Scientific Research Applications
- Enamine_001697 has relevance in organocatalysis. Organocatalysis involves the use of small organic molecules as catalysts to accelerate chemical reactions. The compound’s structure likely enables it to participate in asymmetric reactions, leading to chiral products. Notably, Benjamin List and David W. C. MacMillan received the Nobel Prize in Chemistry in 2021 for their work on asymmetric organocatalysis .
- Enamine_001697 is part of Enamine’s REAL Space, a vast virtual compound library. Researchers can explore its derivatives and analogs computationally, potentially identifying hits for drug discovery .
- In hydrological modeling, Enamine_001697 could be used as a tracer or marker to study water flow, sediment transport, or pollutant dispersion. Its properties may help simulate hydrological processes in watersheds .
- Enamine_001697, along with related compounds like CCG-222740 and CCG-203971, might inhibit the MRTF/SRF pathway. This pathway plays a role in fibrosis and scar tissue formation. Inhibitors could have therapeutic potential for wound healing and tissue repair .
- Enamine_001697’s structure can be studied using computational tools like MOE (Molecular Operating Environment). Researchers can explore its electronic properties, energetics, and interactions with other molecules. Such insights aid in rational drug design and material science .
Organocatalysis
Virtual Compound Libraries (Enamine’s REAL Space)
Hydrological Modeling (HEC-HMS)
Scar Tissue Prevention (MRTF/SRF Pathway)
Computational Chemistry and Molecular Design
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-4,9-dihydro-2H-xanthen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-23(2)12-19(26)22-17(11-18(25)14-7-9-15(24)10-8-14)16-5-3-4-6-20(16)27-21(22)13-23/h3-10,17,24H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUOHMAFACQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC=CC=C3O2)CC(=O)C4=CC=C(C=C4)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)


![N-(3,4-difluorophenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B4941328.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4941355.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)

![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)
